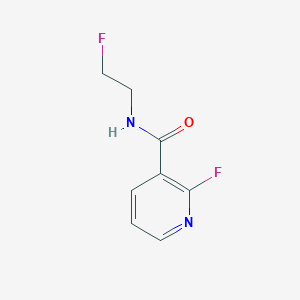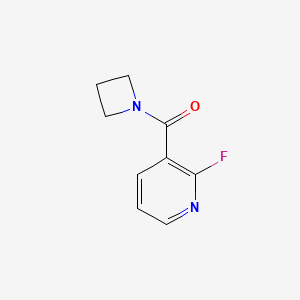
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the molecule often imparts enhanced stability, lipophilicity, and bioavailability, making such compounds valuable in medicinal chemistry and other scientific research areas .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens, sulfonates, or nitro groups in position 2 are often used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of high-temperature fluorination reactions. For example, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at 450–500°C can yield a mixture of fluorinated pyridines .
化学反応の分析
Types of Reactions
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for the synthesis of fluorinated pyridines.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring.
Cyclization: Formation of cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield fluorinated pyridines, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
科学的研究の応用
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Fluorinated pyridines are often used as building blocks for the synthesis of pharmaceuticals due to their enhanced stability and bioavailability.
Radiopharmaceuticals: Fluorine-18 labeled pyridines are used in positron emission tomography (PET) imaging for cancer diagnosis and other medical applications.
Agricultural Chemistry: Fluorinated compounds are used as active ingredients in pesticides and herbicides due to their improved physical, biological, and environmental properties.
作用機序
The mechanism of action of 2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This can lead to improved binding affinity and efficacy in various biological systems .
類似化合物との比較
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- Perfluoroalkylpyridines
Uniqueness
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a fluoroethyl group enhances its stability and bioavailability compared to other fluorinated pyridines .
特性
IUPAC Name |
2-fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-3-5-12-8(13)6-2-1-4-11-7(6)10/h1-2,4H,3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSFEICEPXSIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)NCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B8164210.png)






![2-[(2-Fluoropyridin-3-yl)formamido]acetamide](/img/structure/B8164269.png)

